1-Methyl-5-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid
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Overview
Description
1-Methyl-5-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a 3,3,3-trifluoropropyl group at the 5-position
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of diaryl ether inhibitors of toxoplasma gondii enoyl reductase .
Mode of Action
It is known that related compounds act by inhibiting succinate dehydrogenase (sdhi), a key enzyme in the mitochondrial respiration chain .
Biochemical Pathways
Related compounds that inhibit succinate dehydrogenase would affect the tricarboxylic acid cycle (tca cycle or krebs cycle), thereby disrupting energy production within the cell .
Result of Action
Inhibition of succinate dehydrogenase by related compounds can disrupt energy production within the cell, potentially leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid typically involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. One reported method involves the use of sodium cyanoacetate, which undergoes condensation with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours. This is followed by acylation using trifluoroacetyl chloride and triethylamine as an acid-capturer, and finally, cyclization in a mixed solvent of methanol and water .
Industrial Production Methods: The industrial production of this compound leverages the same synthetic routes but optimizes reaction conditions for higher yields and cost-effectiveness. The use of readily available raw materials, moderate reaction conditions, and convenient operations make this process industrially viable .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Methyl-5-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
- 1-Methyl-3-trifluoromethyl-4-pyrazole carboxylic acid
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Comparison: 1-Methyl-5-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid stands out due to its unique trifluoropropyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in applications requiring enhanced membrane permeability and prolonged biological activity .
Properties
IUPAC Name |
1-methyl-5-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-13-6(2-3-8(9,10)11)5(4-12-13)7(14)15/h4H,2-3H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCIAZAVMZMPRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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